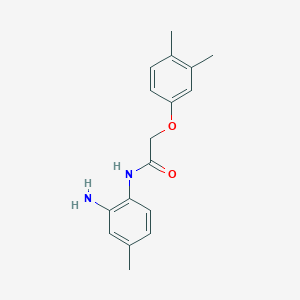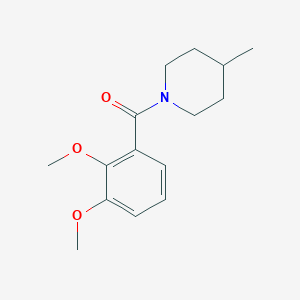![molecular formula C14H18N2OS2 B5857794 1-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-3,3-dimethyl-2-butanone](/img/structure/B5857794.png)
1-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-3,3-dimethyl-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 1-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-3,3-dimethyl-2-butanone, focusing on six unique fields:
Anticancer Research
This compound has shown promising results in anticancer research. Its structure allows it to interact with various cellular pathways, potentially inhibiting the growth of cancer cells. Studies have indicated that derivatives of thieno[2,3-d]pyrimidine exhibit cytotoxic activity against multiple cancer cell lines, making them valuable in the development of new anticancer agents .
Antimicrobial Agents
The unique chemical structure of 1-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-3,3-dimethyl-2-butanone makes it a candidate for antimicrobial research. Compounds containing thieno[2,3-d]pyrimidine cores have been investigated for their ability to inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antibiotics .
Central Nervous System (CNS) Disorders
Research has explored the use of thieno[2,3-d]pyrimidine derivatives in treating CNS disorders. These compounds can act on specific neural pathways, potentially offering therapeutic benefits for conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .
Enzyme Inhibition
This compound has potential applications in enzyme inhibition studies. Thieno[2,3-d]pyrimidine derivatives have been found to inhibit enzymes like C-terminal hydrolase L1 (UCH-L1), which is involved in various cellular processes. This makes them useful in studying enzyme functions and developing enzyme inhibitors for therapeutic purposes .
Anti-inflammatory Agents
The anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives have been investigated, showing potential in reducing inflammation. This makes them candidates for developing new anti-inflammatory drugs that could be used to treat conditions such as arthritis and other inflammatory diseases .
Antioxidant Research
Compounds containing thieno[2,3-d]pyrimidine structures have been studied for their antioxidant properties. These compounds can neutralize free radicals, reducing oxidative stress and potentially preventing damage to cells and tissues. This application is significant in the development of treatments for diseases associated with oxidative stress .
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS2/c1-8-9(2)19-13-11(8)12(15-7-16-13)18-6-10(17)14(3,4)5/h7H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTNSEOFPDWWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6-Dimethylthiopheno[3,2-e]pyrimidin-4-ylthio)-3,3-dimethylbutan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-(benzyloxy)benzylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5857725.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5857733.png)
![3-methyl-7-(3-phenylpropyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5857740.png)

![N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5857754.png)
![2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5857782.png)

![1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5857808.png)

![2-fluoro-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5857815.png)

